

# Technical Guide: 1-Chloro-2-(2-iodophenoxy)benzene (CAS 884512-17-8)

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## Compound of Interest

Compound Name: 1-Chloro-2-(2-iodophenoxy)benzene

Cat. No.: B13892145

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A Strategic Intermediate for Palladium-Catalyzed Tricyclic Synthesis[1]

## Executive Summary

**1-Chloro-2-(2-iodophenoxy)benzene** (CAS 884512-17-8) is a specialized bifunctional building block characterized by an ortho,ortho'-dihalogenated diaryl ether motif.[1][2] Its structural uniqueness lies in the differential reactivity of its halogen substituents—iodine (C–I) and chlorine (C–Cl).[1] This reactivity gradient allows for chemoselective functionalization, making it a critical precursor for the synthesis of dibenzofurans and dibenzoxazepines via transition-metal-catalyzed intramolecular cyclization.[1] These tricyclic cores are ubiquitous in high-performance OLED materials and bioactive pharmaceutical ingredients (e.g., antipsychotics, kinase inhibitors).[1]

## Chemical Identity & Physicochemical Properties

The molecule features two benzene rings linked by an ether oxygen, with halogen atoms positioned to facilitate ring closure.[1]

## Table 1: Physicochemical Specifications

Property	Specification
CAS Number	884512-17-8
Chemical Name	1-Chloro-2-(2-iodophenoxy)benzene
Synonyms	2-Chloro-2'-iododiphenyl ether; o-Chloro-o'-iododiphenyl ether
Molecular Formula	C <sub>12</sub> H <sub>8</sub> ClIO
Molecular Weight	330.55 g/mol
SMILES	Clc1ccccc1Oc2ccccc2I
Physical State	Viscous liquid or low-melting solid (Predicted)
Solubility	Soluble in DCM, THF, Toluene; Insoluble in Water
LogP (Predicted)	~4.5 (Highly Lipophilic)
Reactivity Profile	Susceptible to oxidative addition (C–I > C–Cl); Stable to weak bases

## Synthetic Utility & Mechanism of Action

The primary utility of CAS 884512-17-8 lies in its ability to undergo sequential cross-coupling reactions.<sup>[1]</sup> The presence of the iodine atom allows for rapid oxidative addition by Palladium(0) species under mild conditions, while the chlorine atom can either serve as a secondary electrophile or be preserved for late-stage functionalization.<sup>[1]</sup>

## Mechanism: Palladium-Catalyzed Intramolecular Cyclization

The transformation of **1-chloro-2-(2-iodophenoxy)benzene** into a tricyclic core (e.g., dibenzofuran) typically proceeds via a Pd(II)/Pd(0) catalytic cycle.<sup>[1]</sup>

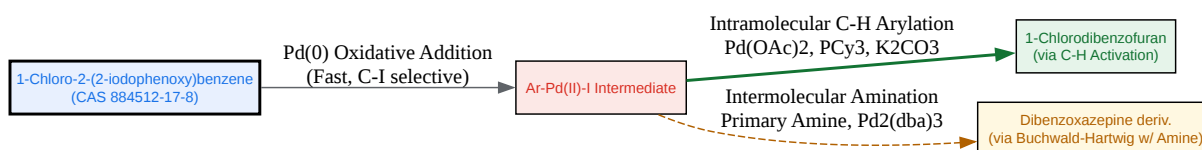
- Oxidative Addition: Pd(0) inserts into the weak C–I bond, forming an Ar–Pd(II)–I intermediate.<sup>[1]</sup>

- Ligand Exchange/Activation: A base (e.g.,  $\text{Cs}_2\text{CO}_3$ ) facilitates the activation of the proximal C–H bond (concerted metallation-deprotonation) or C–Cl bond (if forcing conditions are used).[1]
- Reductive Elimination: The Pd center couples the two aryl rings, expelling the metal and forming the C–C bond to close the central ring.[1]

Key Insight: The selectivity for dibenzofuran (via C–H activation) versus 1-chlorodibenzofuran (via C–H activation at the non-halogenated position) depends heavily on the ligand sterics and reaction temperature.[1]

## Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this intermediate.



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Caption: Divergent catalytic pathways for CAS 884512-17-8. The C-I bond activates first, enabling ring closure or coupling.[1]

## Experimental Protocols

The following protocols are designed for research-scale synthesis and validation. All procedures must be conducted in a fume hood.[1]

### Synthesis of 1-Chloro-2-(2-iodophenoxy)benzene

If not commercially sourced, the compound can be synthesized via a copper-catalyzed Ullmann coupling.[1]

## Reagents:

- 2-Chlorophenol (1.0 equiv)[1]
- 1,2-Diiodobenzene (1.2 equiv)[1]
- CuI (10 mol%)[1]
- 1,10-Phenanthroline (20 mol%)[1]
- Cs<sub>2</sub>CO<sub>3</sub> (2.0 equiv)[1]
- Solvent: Toluene or DMF[1]

## Procedure:

- Charge: In a dried Schlenk flask, combine 2-chlorophenol (10 mmol), 1,2-diiodobenzene (12 mmol), CuI (190 mg), phenanthroline (360 mg), and Cs<sub>2</sub>CO<sub>3</sub> (6.5 g).
- Solvate: Add anhydrous Toluene (20 mL) under Argon atmosphere.
- Heat: Reflux the mixture at 110°C for 24 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of phenol.[1]
- Workup: Cool to RT, filter through a celite pad, and wash with EtOAc.
- Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Eluent: 100% Hexanes to 5% EtOAc/Hexanes).
- Yield: Expect a colorless to pale yellow oil.

## Cyclization to 1-Chlorodibenzofuran

This assay validates the structural integrity and reactivity of the ether linkage.[1]

## Reagents:

- CAS 884512-17-8 (1.0 equiv)[1][2]

- Pd(OAc)<sub>2</sub> (5 mol%)[1]
- PCy<sub>3</sub> (Tricyclohexylphosphine) (10 mol%)[1]
- K<sub>2</sub>CO<sub>3</sub> (2.0 equiv)[1]
- Solvent: DMA (Dimethylacetamide)[1]

#### Procedure:

- Dissolve: Dissolve 1.0 mmol of CAS 884512-17-8 in 5 mL of degassed DMA.
- Catalyst Addition: Add K<sub>2</sub>CO<sub>3</sub> (276 mg), Pd(OAc)<sub>2</sub> (11 mg), and PCy<sub>3</sub> (28 mg).[1]
- Reaction: Heat the sealed vial to 130°C for 12 hours.
- Analysis: Analyze an aliquot by GC-MS. The product (1-chlorodibenzofuran) will show a molecular ion peak at m/z ~202 (loss of H).[1]
- Observation: Successful cyclization confirms the ortho,ortho' disposition of the halogens.[1]

## Therapeutic & Industrial Applications

While specific proprietary drugs utilizing this exact CAS may be undisclosed, the 2-halo-2'-halodiphenyl ether scaffold is a known precursor for:

- CNS Agents: Tricyclic antidepressants and antipsychotics (e.g., Loxapine, Amoxapine analogs) often require a dibenzoxazepine core.[1] CAS 884512-17-8 serves as a "pre-cyclized" backbone where the ether oxygen is already in place, simplifying the synthesis of the central ring.[1]
- OLED Host Materials: Dibenzofuran derivatives are widely used as host materials for phosphorescent OLEDs due to their high triplet energy.[1] The chlorine substituent allows for further coupling to arylamines or carbazoles to tune electronic properties.[1]
- Kinase Inhibitors: The dibenzofuran scaffold mimics the adenosine triphosphate (ATP) binding pocket in certain kinase enzymes, making this intermediate valuable for diversity-oriented synthesis (DOS) libraries.[1]

## Safety & Handling

- Hazards: Irritating to eyes, respiratory system, and skin.[1] May cause sensitization by skin contact.[1]
- Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Light sensitive (iodine bond is photolabile).[1]
- Disposal: Halogenated organic waste.[1] Do not mix with strong oxidizers.[1]

## References

- Chemical Identity:**1-Chloro-2-(2-iodophenoxy)benzene**. [1][2] ChemicalBook. Retrieved from [1]
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